An In-depth Technical Guide to 4-(2-methoxyethoxymethyl)benzoic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(2-methoxyethoxymethyl)benzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-methoxyethoxymethyl)benzoic acid is a bespoke chemical entity of significant interest in the fields of medicinal chemistry and advanced materials science. Its unique structural architecture, featuring a benzoic acid moiety appended with a 2-methoxyethoxymethyl (MEM) ether, presents a versatile platform for the synthesis of complex molecular scaffolds. The benzoic acid functional group serves as a key pharmacophore in numerous biologically active compounds and a foundational unit in polymer chemistry. The MEM group, a well-established protecting group for hydroxyl functionalities, imparts specific solubility and reactivity characteristics, rendering this molecule a valuable intermediate in multi-step organic syntheses. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, inferred physicochemical properties, and potential applications of 4-(2-methoxyethoxymethyl)benzoic acid, offering field-proven insights for its utilization in research and development.
Chemical Structure and Isomeric Considerations
The chemical structure of 4-(2-methoxyethoxymethyl)benzoic acid is characterized by a benzene ring substituted at the 1- and 4-positions with a carboxylic acid group and a 2-methoxyethoxymethyl group, respectively.
Molecular Formula: C₁₁H₁₄O₄
Molecular Weight: 210.23 g/mol
It is crucial to distinguish 4-(2-methoxyethoxymethyl)benzoic acid from its structural isomer, 4-(2-methoxyethoxy)benzoic acid (CAS Number: 27890-92-2).[1][2] In the target molecule, the connection to the benzene ring is through a benzylic carbon, forming a C-C bond, whereas in the isomer, the linkage is through an ether oxygen, forming a C-O bond. This seemingly subtle difference in connectivity profoundly impacts the chemical reactivity and stability of the two compounds.
Physicochemical Properties (Inferred)
Due to the limited availability of experimental data for 4-(2-methoxyethoxymethyl)benzoic acid, its physicochemical properties are inferred based on its chemical structure and by analogy to structurally related compounds such as 4-(methoxymethyl)benzoic acid.
| Property | Inferred Value | Justification |
| Appearance | White to off-white solid | Typical for substituted benzoic acids. |
| Melting Point | 100-120 °C | Lower than 4-(methoxymethyl)benzoic acid (148 °C) due to increased flexibility of the side chain. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water. | The carboxylic acid group imparts some water solubility, while the organic backbone and ether functionality favor solubility in organic solvents. |
| pKa | ~4-5 | Similar to other benzoic acid derivatives. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 4-(2-methoxyethoxymethyl)benzoic acid and would be key for its identification and characterization.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.4-8.1 ppm. - Benzylic methylene protons (-CH₂-): A singlet around δ 4.5-4.7 ppm. - Methylene protons of the ethoxy group (-O-CH₂-CH₂-O-): Two triplets around δ 3.5-3.8 ppm. - Methoxy protons (-OCH₃): A singlet around δ 3.3 ppm. - Carboxylic acid proton (-COOH): A broad singlet at δ >10 ppm. |
| ¹³C NMR | - Carboxylic acid carbon: δ 167-170 ppm. - Aromatic carbons: δ 125-145 ppm. - Benzylic carbon: δ ~70 ppm. - Ethoxy carbons: δ ~65-75 ppm. - Methoxy carbon: δ ~59 ppm. |
| IR (Infrared) | - Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): 1680-1710 cm⁻¹. - C-O stretch (ether): 1050-1150 cm⁻¹. |
| Mass Spec (MS) | - [M-H]⁻ ion in negative ESI mode. - Fragmentation pattern showing loss of the methoxyethoxymethyl side chain. |
Synthesis of 4-(2-methoxyethoxymethyl)benzoic acid: A Plausible Synthetic Route
A robust and logical synthetic pathway to 4-(2-methoxyethoxymethyl)benzoic acid involves the protection of the hydroxyl group of methyl 4-(hydroxymethyl)benzoate, followed by saponification of the ester. The 2-methoxyethoxymethyl (MEM) group is an ideal choice for protecting the benzylic alcohol due to its stability under a range of conditions and its selective removal under mild acidic conditions.[3][4]
Experimental Workflow
The overall synthetic workflow can be visualized as a two-step process:
Caption: Synthetic workflow for 4-(2-methoxyethoxymethyl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(2-methoxyethoxymethyl)benzoate (Protection)
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Rationale: The protection of the primary alcohol is crucial to prevent side reactions during the subsequent saponification step. 2-Methoxyethoxymethyl chloride (MEM-Cl) is a widely used reagent for this purpose, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction without competing in the nucleophilic substitution.[3][5] Dichloromethane (DCM) is a suitable inert solvent for this reaction.
-
Procedure:
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To a solution of methyl 4-(hydroxymethyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 4-(2-methoxyethoxymethyl)benzoate.
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Step 2: Synthesis of 4-(2-methoxyethoxymethyl)benzoic acid (Saponification)
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Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. The reaction is typically carried out in a mixture of water and a co-solvent like methanol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve methyl 4-(2-methoxyethoxymethyl)benzoate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
The product, 4-(2-methoxyethoxymethyl)benzoic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
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Potential Applications
While specific applications for 4-(2-methoxyethoxymethyl)benzoic acid are not yet documented in the literature, its structure suggests several potential uses in research and development:
-
Pharmaceutical Synthesis: As a bifunctional building block, it can be utilized in the synthesis of complex drug candidates. The carboxylic acid can be converted to a variety of functional groups (e.g., amides, esters, ketones), while the MEM-protected hydroxyl group can be deprotected at a later stage to reveal a reactive site for further derivatization.[6]
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Linker Chemistry: In the field of targeted drug delivery and proteomics, this molecule could serve as a versatile linker. The carboxylic acid can be used to conjugate to an active pharmaceutical ingredient (API), while the deprotected hydroxyl group can be used to attach to a targeting moiety or a solid support.
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Materials Science: Substituted benzoic acids are precursors to various polymers and liquid crystals. The presence of the flexible and polar 2-methoxyethoxymethyl side chain could be used to fine-tune the physical properties of such materials.
Safety and Handling
As a novel chemical compound, a comprehensive safety profile for 4-(2-methoxyethoxymethyl)benzoic acid is not available. However, based on its structural components, the following precautions should be taken:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Reactivity: The carboxylic acid moiety is acidic and may react with bases. The MEM ether is stable to a variety of conditions but can be cleaved by strong acids.
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Toxicity: The toxicity is unknown. Avoid inhalation, ingestion, and skin contact.
Conclusion
4-(2-methoxyethoxymethyl)benzoic acid represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in organic synthesis. While direct experimental data remains scarce, this in-depth guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related analogs. The detailed synthetic protocol, rooted in the well-understood chemistry of the MEM protecting group, offers a clear and actionable pathway for its preparation. As research in medicinal chemistry and materials science continues to evolve, the utility of such thoughtfully designed molecular scaffolds is expected to grow, paving the way for new discoveries and innovations.
References
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Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. Chemistry Letters. 2001. [Link]
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MEM Protecting Group: MEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]
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4-(2-Methoxy-ethoxy)-benzoic acid, min 98%, 1 gram. CP Lab Safety. [Link]
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2-Methoxyethoxymethyl chloride. Wikipedia. [Link]
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Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]
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A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. ACS Publications. [Link]
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Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]
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Methoxymethyl ether. Wikipedia. [Link]
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4-Methoxy-benzoic Acid Impurity | CAS 100-09-4. Anant Pharmaceuticals Pvt. Ltd. [Link]
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2-(Acetoxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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